REACTION_CXSMILES
|
[I:1][C:2]1[C:3](C)=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[Cl:13]C1C=CC(C(O)=O)=C(C)C=1>>[Cl:13][C:3]1[C:2]([I:1])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:11])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC(=C(C(=O)O)C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |